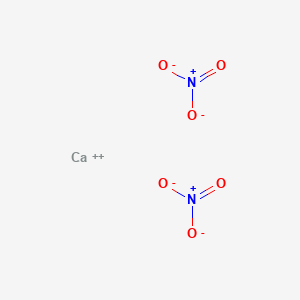
4-(Methylthio)phenyl isocyanate
Overview
Description
4-(Methylthio)phenyl isocyanate is a clear yellow to orange liquid . It is a useful research intermediate for various organic synthetic transformations . The molecule consists of a phenyl ring attached to the isocyanate functional group .
Molecular Structure Analysis
The molecular formula of 4-(Methylthio)phenyl isocyanate is C8H7NOS . The molecule consists of a phenyl ring attached to the isocyanate functional group .Physical And Chemical Properties Analysis
4-(Methylthio)phenyl isocyanate has a molecular weight of 165.21 g/mol . It is a clear yellow to orange liquid . The refractive index is 1.606 (lit.) . The boiling point is 117-118 °C/8 mmHg (lit.) and the density is 1.176 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Anticancer Agents
4-(Methylthio)phenyl isocyanate has been utilized in the synthesis of isocorydine derivatives, which have shown promising anticancer properties . The compound serves as an intermediate that can be further modified to explore different pathways in cancer treatment research.
Organic Synthesis Intermediates
As a versatile reagent, this compound is used in various organic synthetic transformations. Its reactivity with amines, alcohols, and other nucleophiles makes it a valuable building block for constructing complex organic molecules .
Gas Chromatography Derivatizing Reagent
In analytical chemistry, 4-(Methylthio)phenyl isocyanate serves as a derivatizing agent for gas chromatography. It reacts with analytes to form more volatile derivatives, facilitating their separation and identification .
N-Protecting Reagent
It is employed as an N-protecting reagent in peptide synthesis. The isocyanate group reacts with amino groups to protect them during the synthesis process, which can be removed later to yield the desired peptide sequence .
Coupling Reagent
This compound is used as a coupling reagent in the synthesis of various chemical compounds. It facilitates the joining of two distinct molecules to form a new compound with desired properties .
Safety and Hazards
4-(Methylthio)phenyl isocyanate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . Contaminated work clothing should not be allowed out of the workplace .
Mechanism of Action
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that the compound could potentially target a variety of biological molecules.
Mode of Action
The mode of action of 4-(Methylthio)phenyl isocyanate involves its interaction with its targets through a chemical reaction. The isocyanate group (-N=C=O) is highly reactive and can form covalent bonds with compounds containing active hydrogen atoms . This can lead to changes in the structure and function of the target molecules.
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Isocyanates are known to cause cellular damage and inflammation, and can induce an immune response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Methylthio)phenyl isocyanate. For instance, the compound is sensitive to moisture and can react with water to form amines and carbon dioxide . Therefore, the compound’s stability and reactivity can be significantly affected by the humidity in the environment .
properties
IUPAC Name |
1-isocyanato-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKQBDZVEKZFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369843 | |
| Record name | 4-(Methylthio)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)phenyl isocyanate | |
CAS RN |
1632-84-4 | |
| Record name | 4-(Methylthio)phenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylthio)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylthio)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















